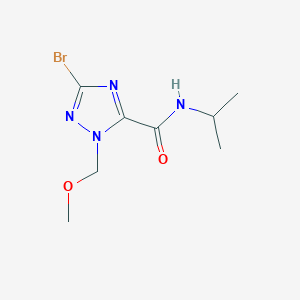

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Description

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4O2/c1-5(2)10-7(14)6-11-8(9)12-13(6)4-15-3/h5H,4H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPBFOGQTQQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=NN1COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 1-Substituted-4,5-dibromo-1H-1,2,3-triazole derivatives serve as precursors for selective bromination and further functionalization.

- Isopropylmagnesium chloride (Grignard reagent) is used for nucleophilic substitution to introduce the isopropyl group.

- Methoxymethyl chloride or methyl iodide is employed for alkylation to install the methoxymethyl group.

- Carboxylic acid derivatives or acid chlorides are precursors for amidation to form the carboxamide moiety.

Stepwise Synthetic Procedure

Step 1: Selective Bromination and Formation of 3-Bromo Derivative

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2-50.

- Cool the solution to −78 °C to 0 °C.

- Add isopropylmagnesium chloride dropwise (molar ratio 1:0.8–1.5) and stir for 0.5–2 hours to selectively substitute at the 4-position, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.

- Quench with hydrochloric acid to neutralize and extract the product.

- Dry and concentrate under reduced pressure to isolate the brominated intermediate.

Step 2: Introduction of Methoxymethyl Group

- Dissolve the brominated intermediate in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) with volume ratios ranging from 1–99%:99–1%.

- Add an inorganic base such as potassium carbonate or an organic base like triethylamine.

- Introduce methyl iodide or methoxymethyl chloride as the alkylating agent.

- Conduct the reaction at 0 °C to 80 °C for 5–48 hours to achieve selective alkylation at the 1-position.

- After completion, perform aqueous workup and extract the organic product.

- Dry and concentrate to obtain the methoxymethyl-substituted intermediate.

Step 3: Formation of Carboxamide Group

- Convert the corresponding carboxylic acid or ester intermediate to the carboxamide via reaction with an appropriate amine source, here isopropylamine.

- Typical amidation conditions involve activating the acid group (e.g., via acid chloride formation or coupling agents) followed by reaction with isopropylamine.

- Purify the final product by crystallization or chromatography.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination and Grignard Substitution | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, THF/METHF | −78 to 0 | 0.5–2 | Cooling critical to control regioselectivity |

| 2 | Alkylation (Methoxymethylation) | Methyl iodide or methoxymethyl chloride, K2CO3 or organic base, THF/DMF or DMA | 0 to 80 | 5–48 | Selective methylation; solvent mixture important |

| 3 | Amidation | Carboxylic acid intermediate, isopropylamine, coupling agent or acid chloride | Ambient to reflux | 1–24 | Purification by crystallization or extraction |

Research Findings and Optimization Notes

- The use of isopropylmagnesium chloride as a Grignard reagent allows for selective substitution at the 4-position of dibromo-triazole precursors, facilitating the formation of 3-bromo derivatives without over-substitution.

- The alkylation step benefits from mixed solvent systems (THF with DMF or DMA) to improve solubility and reaction rate, with potassium carbonate preferred as the inorganic base for its mildness and efficiency.

- Methyl iodide is favored as the alkylating agent due to its high reactivity and ability to selectively methylate the carboxylic acid derivatives, enabling separation of methyl esters from acids by differential solubility.

- The amidation step requires careful control of reaction conditions to avoid side reactions; coupling agents such as carbodiimides or acid chlorides are commonly used to activate the acid group for nucleophilic attack by isopropylamine.

- Yields reported for similar triazole derivatives range from 50% to 60% for each step, with overall yields depending on purification efficiency and reaction scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted triazoles.

Oxidation Reactions: Formation of triazole oxides.

Reduction Reactions: Formation of triazole amines or alcohols.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

- Molecular Formula : C₈H₁₃BrN₄O₂

- Molecular Weight : 207.03 g/mol

Structure

The compound features a triazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets.

Medicinal Chemistry

This compound has shown promise as an antimicrobial agent. Studies indicate that triazole derivatives possess antifungal and antibacterial properties. For instance:

- Antifungal Activity : Research has demonstrated that triazole compounds can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus species.

- Mechanism of Action : The compound may disrupt fungal cell membrane integrity or inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Agricultural Applications

In agriculture, triazole derivatives are utilized as fungicides. The specific compound can potentially be developed into a fungicide that targets crop diseases effectively:

- Fungicidal Activity : Preliminary studies suggest that similar triazoles can protect crops from fungal infections, thus enhancing yield and quality.

- Case Study : A recent trial involving a related triazole demonstrated significant reductions in disease incidence on wheat crops, suggesting potential applications for this compound in crop protection.

Material Science

The unique properties of this compound may also lead to applications in material science:

- Polymerization Agent : The compound could serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of materials.

- Case Study : Research on similar compounds has indicated improvements in polymer resilience under stress conditions when triazoles are incorporated into the polymer matrix.

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | [PubChem] |

| Related Triazole | Fungicide | Wheat Fungal Pathogens | [Agricultural Study] |

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazoles showed that derivatives similar to this compound exhibited significant inhibition against Aspergillus niger. The study concluded that modifications to the triazole ring could enhance activity against resistant strains.

Case Study 2: Agricultural Application

Field trials using triazole-based fungicides demonstrated a marked reduction in leaf spot diseases in soybean crops. The application of these compounds resulted in a 30% increase in yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Bromine Position : The presence of bromine at position 3 in the target compound and its analogs (e.g., 56616-91-2) enhances electrophilic reactivity, facilitating cross-coupling reactions in medicinal chemistry . However, dibrominated analogs (e.g., 2306369-30-0) exhibit higher reactivity, making them less stable but useful in halogen-exchange reactions .

- Carboxamide vs. Amine : The isopropyl carboxamide group in the target compound improves solubility compared to the amine group in 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, which is more lipophilic and suited for membrane penetration in anticancer applications .

- Methoxymethyl vs. Methyl/Phenylpropyl : The methoxymethyl group in the target compound provides moderate polarity, whereas phenylpropyl substituents (e.g., 1374407-96-1) increase hydrophobicity, favoring interactions with lipid-rich biological targets .

Physicochemical Properties

- Polarity : The target compound’s methoxymethyl and carboxamide groups result in a calculated logP of ~1.2 (estimated), compared to logP values of ~2.5 for phenylpropyl-substituted analogs .

- Thermal Stability : Brominated triazoles generally decompose above 200°C, but dibrominated derivatives (e.g., 2306369-30-0) may degrade at lower temperatures due to increased steric strain .

Commercial and Research Relevance

- The discontinuation of the target compound contrasts with the availability of analogs like 3-bromo-1-methyl-1H-1,2,4-triazole (56616-91-2), which is widely used as a building block in agrochemicals .

- Triazole-carboxamide hybrids, such as the target compound, are understudied compared to triazole-amines, which dominate anticancer and antifungal research .

Biological Activity

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a triazole derivative notable for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound's unique structure, featuring a bromine atom and various functional groups, positions it as a candidate for further pharmacological exploration.

Molecular Formula: C8H13BrN4O2

Molar Mass: 277.12 g/mol

CAS Number: 1706442-96-7

The triazole ring structure is critical for its biological activity, as it influences the compound's ability to interact with biological targets.

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antibacterial activity. A study highlighted that the introduction of bromine into the triazole structure enhances its antimicrobial efficacy against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The mechanism often involves inhibition of DNA-gyrase, a crucial enzyme for bacterial DNA replication .

Case Studies

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within microbial cells. This binding can inhibit their function or disrupt critical metabolic pathways. For instance, the compound may act as an inhibitor of enzymes involved in nucleic acid synthesis or cell wall formation .

Research Applications

This compound is not only significant in microbiological research but also holds promise in medicinal chemistry:

- Drug Development : Its structural characteristics make it a potential lead compound for developing new antibiotics or antifungals .

- Agricultural Chemistry : Due to its biological activity, it may be explored for use in agrochemicals aimed at controlling plant pathogens .

Summary of Findings

| Property | Detail |

|---|---|

| Molecular Formula | C8H13BrN4O2 |

| Molar Mass | 277.12 g/mol |

| Antimicrobial Activity | Effective against Bacillus subtilis, S. aureus |

| Mechanism | Inhibition of DNA-gyrase; interference with ergosterol synthesis |

| Research Applications | Drug development; agricultural applications |

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, and what are their limitations?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Bromination of a triazole precursor (e.g., 1H-1,2,4-triazole-5-carboxylic acid derivatives) using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to introduce the bromine atom at the 3-position .

- Step 2 : Methoxymethylation of the 1-position via alkylation with methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) .

- Step 3 : Coupling with isopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide .

Limitations : Low yields in bromination due to competing side reactions (e.g., over-bromination) and sensitivity of the methoxymethyl group to acidic conditions during purification .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂O), the isopropyl group (δ ~1.2–1.4 ppm for CH(CH₃)₂), and the triazole ring protons (δ ~8.0–9.0 ppm) .

- HRMS : Confirm molecular formula (C₉H₁₄BrN₅O₂) with precise mass matching .

- X-ray Crystallography : Resolves regiochemical ambiguity in the triazole ring and confirms substitution patterns .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxymethyl group and degradation of the triazole ring .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing impurities?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h vs. 24 h) and improves regioselectivity in bromination steps (reported for similar triazole derivatives) .

- Flow Chemistry : Enables precise control of bromine stoichiometry to reduce side products .

- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% MeCN/H₂O) to isolate the target compound from brominated byproducts .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., kinase or protease binding pockets) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .

- QSAR Modeling : Correlate substituent effects (e.g., bromine electronegativity, methoxymethyl hydrophobicity) with bioactivity data from analogous triazole carboxamides .

- ADMET Prediction : Use SwissADME or ADMETlab to assess pharmacokinetic liabilities (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. How can contradictions in reported biological activity data for similar triazole carboxamides be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to validate potency variations due to cell-specific uptake .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-brominated or hydrolyzed derivatives) that may contribute to conflicting results .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.